1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one
Description
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-cyclopropyl-4-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13-4-7-19(14(2)8-13)21(25)22-11-18(12-22)26-17-9-15(3)23(16-5-6-16)20(24)10-17/h4,7-10,16,18H,5-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGZBOBOLYMLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one (CAS Number: 2326310-73-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research.
Chemical Structure
The molecular formula of the compound is . Its structure comprises a cyclopropyl group, an azetidine moiety, and a dihydropyridinone core, which are significant for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and azetidine functionalities. While specific synthetic pathways are not detailed in the search results, similar compounds often utilize techniques such as nucleophilic substitution and cyclization reactions to achieve the desired structure.
The proposed mechanisms for related compounds include:
- Inhibition of Enzymatic Activity : Many dihydropyridinones act as inhibitors of key enzymes involved in cancer progression.
- Induction of Apoptosis : Compounds like this may trigger programmed cell death in malignant cells through mitochondrial pathways.
- Cell Cycle Arrest : By interfering with the normal cell cycle, these compounds can prevent cancer cells from dividing.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:
-
Dihydropyridinone Derivatives :
- A study on similar derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity. The derivatives were shown to induce apoptosis through caspase activation and mitochondrial disruption.
-
Azetidine-Based Compounds :
- Research has shown that azetidine-containing compounds possess antimicrobial and anticancer properties. Their efficacy is often attributed to their ability to interact with cellular targets and disrupt critical biological processes.
Data Table: Comparison of Biological Activities
| Compound Type | Activity | Mechanism |
|---|---|---|
| Dihydropyridinone Derivatives | Anticancer | Apoptosis induction, cell cycle arrest |
| Azetidine Derivatives | Antimicrobial, Anticancer | Enzyme inhibition, disruption of cellular processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
